N-[({4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}amino)carbonothioyl]cyclopentanecarboxamide
CAS No.: 718604-22-9
Cat. No.: VC21505048
Molecular Formula: C18H26N4O3S2
Molecular Weight: 410.6g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 718604-22-9 |
|---|---|
| Molecular Formula | C18H26N4O3S2 |
| Molecular Weight | 410.6g/mol |
| IUPAC Name | N-[[4-(4-methylpiperazin-1-yl)sulfonylphenyl]carbamothioyl]cyclopentanecarboxamide |
| Standard InChI | InChI=1S/C18H26N4O3S2/c1-21-10-12-22(13-11-21)27(24,25)16-8-6-15(7-9-16)19-18(26)20-17(23)14-4-2-3-5-14/h6-9,14H,2-5,10-13H2,1H3,(H2,19,20,23,26) |
| Standard InChI Key | HDMUCGGDWMXQOG-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3CCCC3 |
| Canonical SMILES | CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3CCCC3 |
Introduction
| Parameter | Value |
|---|---|
| CAS No. | 718604-22-9 |
| Molecular Formula | C18H26N4O3S2 |
| Molecular Weight | 410.6 g/mol |
| IUPAC Name | N-[[4-(4-methylpiperazin-1-yl)sulfonylphenyl]carbamothioyl]cyclopentanecarboxamide |
| Standard InChI | InChI=1S/C18H26N4O3S2/c1-21-10-12-22(13-11-21)27(24,25)16-8-6-15(7-9-16)19-18(26)20-17(23)14-4-2-3-5-14/h6-9,14H,2-5,10-13H2,1H3,(H2,19,20,23,26) |
Structural Features
The molecular structure of N-[({4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}amino)carbonothioyl]cyclopentanecarboxamide incorporates several key functional groups that contribute to its chemical behavior and biological activity. The compound features a central phenyl ring substituted with a sulfonyl group that links to a 4-methyl-1-piperazinyl moiety. Additionally, it contains a carbonothioyl linkage and a cyclopentanecarboxamide group, creating a complex three-dimensional structure with multiple potential interaction sites for biological targets.
Biological Activity Profile
N-[({4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}amino)carbonothioyl]cyclopentanecarboxamide has garnered attention primarily for its potential biological activities in medicinal chemistry applications. The compound's structural features suggest several potential therapeutic applications, particularly in the field of oncology.
Anticancer Activity
Research indicates that sulfonamide derivatives similar to this compound often exhibit inhibitory effects against various cancer cell lines. Studies on related compounds have demonstrated their potential to inhibit tumor growth through various mechanisms, suggesting that N-[({4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}amino)carbonothioyl]cyclopentanecarboxamide may possess similar anticancer properties.
Cell Line Inhibitory Profile
Based on studies of similar sulfonamide compounds, potential anticancer activity against various cell lines might be expected, as outlined in the following table:
| Cancer Type | Expected Activity | Activity Mechanism |
|---|---|---|
| Breast cancer | Growth inhibition | Cell cycle disruption |
| Colorectal cancer | Proliferation inhibition | Enzyme inhibition |
| Lung cancer | Cytotoxic effects | Apoptosis induction |
This inhibitory profile is inferred from studies on structurally related sulfonamide derivatives and would require specific testing to confirm for this particular compound.
Structure-Activity Relationships
Recent investigations into related sulfonamide compounds have highlighted important structure-activity relationships (SAR) that may be relevant to understanding the biological activity of N-[({4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}amino)carbonothioyl]cyclopentanecarboxamide.
Key Structural Determinants of Activity
The biological activity of this compound class is likely influenced by several structural features:
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The piperazine moiety often contributes to enhanced cellular uptake and distribution.
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The sulfonamide group frequently serves as a pharmacophore in various bioactive compounds.
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The carbonothioyl linkage may contribute to binding affinity with specific protein targets.
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The cyclopentanecarboxamide group potentially enhances metabolic stability and target selectivity.
Comparative Activity Analysis
While specific comparative data for N-[({4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}amino)carbonothioyl]cyclopentanecarboxamide is limited, studies on related sulfonamides suggest that subtle structural modifications can significantly impact biological activity. The position and nature of substituents on the phenyl ring, as well as modifications to the piperazine moiety, are particularly influential in determining potency and selectivity profiles.
Physical and Chemical Properties
N-[({4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}amino)carbonothioyl]cyclopentanecarboxamide possesses physical and chemical properties consistent with its complex molecular structure.
Solubility and Stability
As a sulfonamide derivative with multiple polar functional groups, this compound likely exhibits moderate solubility in polar organic solvents while having limited water solubility. The stability of the compound under various pH conditions and in the presence of metabolic enzymes would be important considerations for any pharmaceutical application.
Spectroscopic Characteristics
The compound's structure suggests characteristic spectroscopic profiles that could be used for identification and purity assessment. These would include specific NMR signals corresponding to the aromatic protons, piperazine ring protons, and the cyclopentane ring system.
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